molecular formula C13H13BrN6O B2914332 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea CAS No. 2094261-08-0

3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea

Cat. No.: B2914332
CAS No.: 2094261-08-0
M. Wt: 349.192
InChI Key: LFNBYMFNFVEOQO-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Bromopyrazine Intermediate: The bromopyrazine moiety can be synthesized by bromination of pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Preparation of the Cyclopropylpyridazine Intermediate: The cyclopropylpyridazine group can be synthesized through cyclization reactions involving appropriate pyridazine precursors.

    Coupling Reaction: The final step involves the coupling of the bromopyrazine intermediate with the cyclopropylpyridazine intermediate in the presence of a suitable coupling agent, such as carbodiimide, to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyrazine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying biological processes involving pyrazine and pyridazine derivatives.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine and cyclopropylpyridazine moieties may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopyrazine
  • 3-Bromopyridazine
  • 2-Chloropyrazine
  • 2-Bromopyrimidine

Uniqueness

3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea is unique due to the combination of the bromopyrazine and cyclopropylpyridazine moieties, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(5-bromopyrazin-2-yl)methyl]-3-(6-cyclopropylpyridazin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN6O/c14-11-7-15-9(5-16-11)6-17-13(21)18-12-4-3-10(19-20-12)8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNBYMFNFVEOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)NC(=O)NCC3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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